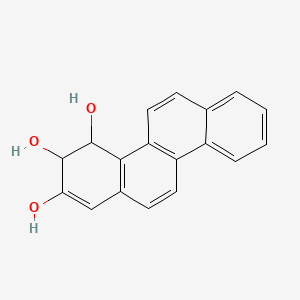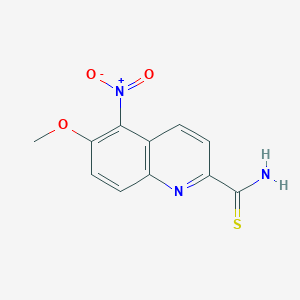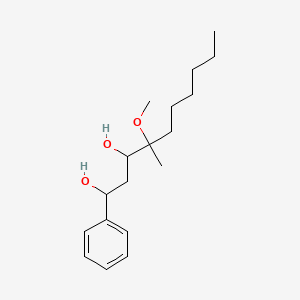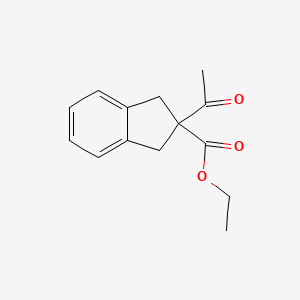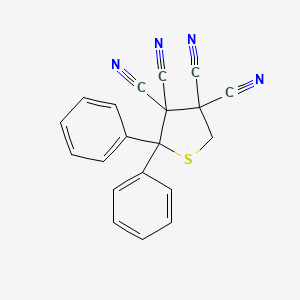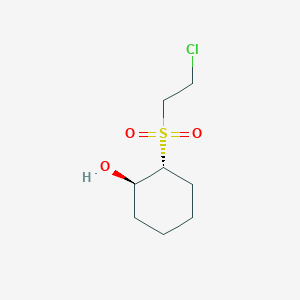
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The compound features a cyclohexane ring substituted with a hydroxyl group and a 2-chloroethanesulfonyl group, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,2R)-cyclohexan-1-ol.
Sulfonylation: The hydroxyl group is then protected, and the compound is subjected to sulfonylation using 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Deprotection: Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanethiol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine
Industry
Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-2-(2-Bromoethanesulfonyl)cyclohexan-1-ol
- (1R,2R)-2-(2-Iodoethanesulfonyl)cyclohexan-1-ol
- (1R,2R)-2-(2-Methanesulfonyl)cyclohexan-1-ol
Uniqueness
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the chloroethanesulfonyl group, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
| 82622-18-2 | |
Molekularformel |
C8H15ClO3S |
Molekulargewicht |
226.72 g/mol |
IUPAC-Name |
(1R,2R)-2-(2-chloroethylsulfonyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H15ClO3S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h7-8,10H,1-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
JLCLHKBYFVJJAD-HTQZYQBOSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)O)S(=O)(=O)CCCl |
Kanonische SMILES |
C1CCC(C(C1)O)S(=O)(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
